![molecular formula C14H10Cl4 B15074717 1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene CAS No. 27872-13-5](/img/structure/B15074717.png)
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene, also known as dichlorodiphenyldichloroethane, is an organochlorine compound. It is a metabolite of dichlorodiphenyltrichloroethane, a well-known pesticide. This compound is colorless and crystalline in appearance and has been used historically as an insecticide .
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene can be synthesized through the reductive dechlorination of dichlorodiphenyltrichloroethane. This process involves the use of reducing agents such as iron filings or zinc dust in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process ensures the efficient conversion of dichlorodiphenyltrichloroethane to this compound with minimal by-products .
化学反应分析
Types of Reactions
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: It can be reduced to form less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted benzene derivatives.
科学研究应用
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as a reference compound in studies of organochlorine chemistry.
Biology: Investigated for its effects on biological systems, particularly its role as a metabolite of dichlorodiphenyltrichloroethane.
Medicine: Studied for its potential therapeutic effects and as a precursor to other pharmacologically active compounds.
Industry: Utilized in the synthesis of other chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene involves its interaction with cellular components. It can disrupt cellular processes by binding to proteins and enzymes, leading to altered cellular functions. The compound’s molecular targets include various enzymes involved in metabolic pathways .
相似化合物的比较
Similar Compounds
Dichlorodiphenyltrichloroethane: The parent compound from which 1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene is derived.
Dichlorodiphenyldichloroethylene: Another metabolite of dichlorodiphenyltrichloroethane with similar properties.
Mitotane: A positional isomer used as a chemotherapeutic agent
Uniqueness
This compound is unique due to its specific chemical structure and its role as a metabolite of dichlorodiphenyltrichloroethane. Its distinct properties make it valuable in various scientific and industrial applications .
属性
CAS 编号 |
27872-13-5 |
|---|---|
分子式 |
C14H10Cl4 |
分子量 |
320.0 g/mol |
IUPAC 名称 |
1-chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H |
InChI 键 |
OUHUPMPOUGTPGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
![4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one](/img/structure/B15074650.png)
![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
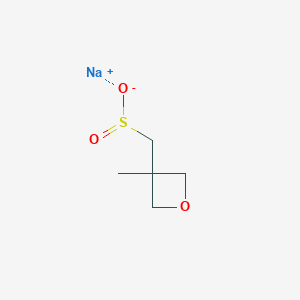

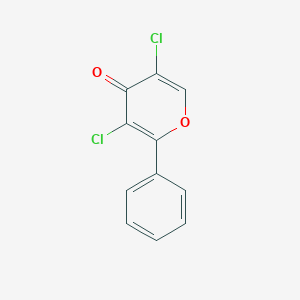
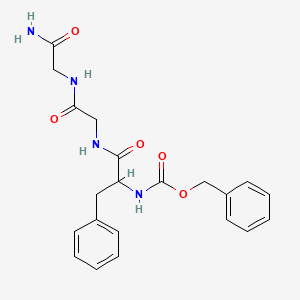
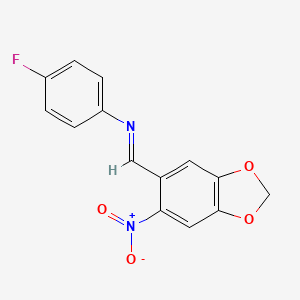
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
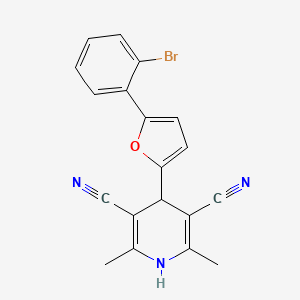
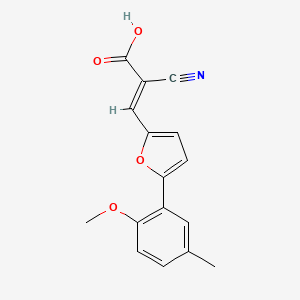
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
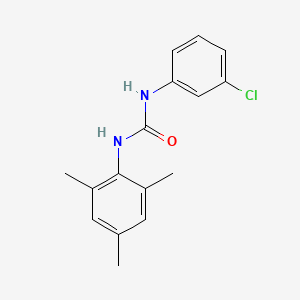
![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
